molecular formula C10H12N4O2 B2647134 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) CAS No. 127219-26-5

3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile)

Cat. No.: B2647134
CAS No.: 127219-26-5
M. Wt: 220.232
InChI Key: KBMOXEMJQQEOFF-UHFFFAOYSA-N
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Description

3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) is a chemical compound with the molecular formula C10H12N4O2 and a molecular weight of 220.23 g/mol . This compound features a piperazine ring substituted with two 3-oxopropanenitrile groups, making it a versatile building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) typically involves the reaction of piperazine with 3-bromopropanenitrile under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, and requires the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Oxo derivatives from oxidation.
  • Amines from reduction.
  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of nitrile groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[4-(2-cyanoacetyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMOXEMJQQEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC#N)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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